1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane
Description
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane (C₆H₆BrF₅) is a halogenated cyclobutane derivative characterized by a bromomethyl (-CH₂Br) and a trifluoromethyl (-CF₃) group attached to adjacent carbon atoms on a cyclobutane ring. This compound is of significant interest in medicinal and materials chemistry due to its unique structural features:
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKIYIEBQBBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-48-6 | |
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane typically involves the bromination of 3-(trifluoromethyl)cyclobutene. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclobutanes.
Radical Reactions: The compound can participate in radical reactions, such as radical addition or radical substitution, due to the presence of the bromomethyl group.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Radical Reactions: Radical initiators such as AIBN or benzoyl peroxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Major Products:
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Radical Reactions: Products depend on the specific radical species involved.
Elimination Reactions: Alkenes derived from the cyclobutane ring.
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as fluorinated polymers.
Medicinal Chemistry: Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery.
Chemical Biology: The compound can be used as a probe to study biological processes involving radical species or nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
a) 1-(Bromomethyl)-3,3-difluoro-1-(trifluoromethyl)cyclobutane
b) 1-Bromo-3-methylbutane
- Molecular Formula : C₅H₁₁Br .
- Key Differences :
- Linear alkane structure vs. strained cyclobutane ring.
- Lower steric hindrance, facilitating faster SN2 reactions.
- Applications : Common in organic synthesis as an alkylating agent .
Functional Group Analogs
a) 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine
- Molecular Formula : C₁₂H₁₄F₃N .
- Key Differences: Bromomethyl replaced by aminomethyl (-CH₂NH₂), enabling nucleophilic reactivity. Aromatic phenyl group introduces π-π stacking interactions, useful in drug design.
- Properties : Higher boiling point (248.4°C predicted) and basicity (pKa ~10.27) compared to the brominated analog .
b) 1-(Aminomethyl)cyclobutanamine
- Molecular Formula : C₅H₁₂N₂ .
- Lacks halogen atoms, reducing toxicity but limiting cross-coupling utility.
Other Cyclobutane Derivatives
Key Findings and Implications
Reactivity : Brominated cyclobutanes (e.g., the target compound) exhibit superior leaving-group ability compared to amine or carboxylic acid derivatives, making them ideal for Suzuki-Miyaura couplings .
Stability : Trifluoromethyl groups enhance thermal and oxidative stability, as seen in analogs like C₆H₆BrF₅ .
Biological Activity
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is an organic compound characterized by its unique cyclobutane structure, which is substituted with a bromomethyl group and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and chemical reactivity.
- Molecular Formula : CHBrF
- Molecular Weight : 217.03 g/mol
- CAS Number : 2247107-48-6
The presence of both bromine and trifluoromethyl groups significantly influences its reactivity, making it a valuable building block for more complex molecules in pharmaceutical development and materials science.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives that may exhibit different biological properties. Additionally, the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the resulting compounds .
Biological Activity
Research indicates that derivatives of this compound may possess significant biological activity. For instance, studies have shown that substituting the bromomethyl group with various nucleophiles can yield compounds with enhanced binding affinities to biological targets, including receptors involved in drug action .
Case Studies
- Antihistamine Activity :
- Metabolic Stability :
Data Table: Biological Activity of Derivatives
| Compound Type | Binding Affinity (Ki) | Lipophilicity (log D) | Metabolic Stability (CL int) |
|---|---|---|---|
| Antihistamine | 50 nM | 2.51 | Decreased |
| Antifungal | 30 nM | 2.48 | Increased |
| Antidepressant | 12 nM | 2.11 | Decreased |
Applications in Drug Discovery
The unique structural features of this compound make it a promising candidate for drug discovery. Its derivatives have been synthesized and evaluated for their potential as therapeutic agents against various conditions, including allergies and infections .
Synthesis Strategies
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane, and how can reaction parameters be optimized?
- Answer : While direct synthesis of the cyclobutane derivative is not explicitly detailed in the evidence, analogous routes for benzyl bromides (e.g., benzene analogs) involve halogenation using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media . For cyclobutane systems, bromination of pre-functionalized cyclobutane precursors (e.g., 3-(trifluoromethyl)cyclobutane methanol) with HBr or PBr₃ under controlled conditions may be adapted. Optimization variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Evidence from haloalkane synthesis (e.g., 1-iodobutane via red phosphorus/iodine) suggests reflux and inert atmospheres improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Expect distinct shifts for the bromomethyl (-CH₂Br, δ ~3.5–4.0 ppm) and trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹³C) groups. Cyclobutane ring protons typically appear between δ 2.0–3.0 ppm due to ring strain .
- IR : C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) are diagnostic.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 239 (calculated) with fragmentation patterns reflecting loss of Br (Δ m/z 79/81) and CF₃ (Δ m/z 69) .
Q. What safety protocols are critical when handling brominated cyclobutanes like this compound?
- Answer : Brominated compounds (e.g., 1-bromobutane) are corrosive and may release toxic fumes (HBr) upon decomposition. Key precautions:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in dark, cool conditions (<4°C) to prevent light-induced degradation.
- Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and bromomethyl groups influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing -CF₃ group reduces electron density at the cyclobutane ring, potentially slowing nucleophilic substitution (SN2) at the bromomethyl site. Steric hindrance from the bulky -CF₃ group may favor elimination over substitution. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity. QSPR models (quantitative structure-property relationships) may correlate substituent effects with reaction rates .
Q. What strategies mitigate competing side reactions (e.g., elimination, ring-opening) during functionalization of this compound?
- Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates in SN1 pathways, while non-polar solvents (THF) favor SN2.
- Temperature Control : Lower temperatures (≤0°C) suppress elimination.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems. Evidence from cyclobutane derivatives suggests avoiding strong bases to prevent ring-opening .
Q. How can computational methods (e.g., molecular dynamics, QSPR) predict physicochemical properties of this compound?
- Answer :
- QSPR Models : Predict logP (lipophilicity) and boiling points using descriptors like molar refractivity and topological surface area.
- Neural Networks : Train on datasets of similar brominated cyclobutanes to estimate solubility and stability.
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) for drug design applications .
Notes on Evidence Limitations
- Most synthesis and structural data derive from benzene analogs (e.g., 1-(Bromomethyl)-3-(trifluoromethyl)benzene) . Cyclobutane-specific data are sparse, requiring extrapolation from related systems (e.g., 3-(Bromomethyl)cyclobutyl bromide) .
- Computational models ( ) provide methodological frameworks but require validation with experimental data for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
